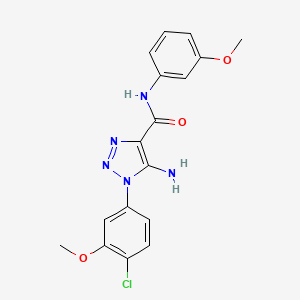methyl]phosphonate](/img/structure/B5084085.png)
diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate (DMMP) is a chemical compound that has been extensively studied due to its potential applications in various fields. It is a colorless liquid that has a strong odor and is highly soluble in water. DMMP is widely used as a simulant for nerve agents and is also used in the synthesis of various organic compounds.
作用機序
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate acts as a simulant for nerve agents by inhibiting the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine (ACh). This inhibition leads to the accumulation of ACh in the synapse, which results in overstimulation of the nervous system. The overstimulation can lead to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate inhibits the activity of AChE in a dose-dependent manner. In vivo studies have shown that exposure to diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate can lead to respiratory distress, seizures, and death. diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has also been shown to have genotoxic effects, including DNA damage and chromosomal aberrations.
実験室実験の利点と制限
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also highly soluble in water, which makes it easy to use in aqueous solutions. However, diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has several limitations. It is highly toxic and can be dangerous if not handled properly. It also has a strong odor, which can be unpleasant and can interfere with other experiments.
将来の方向性
There are several future directions for the study of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate. One area of research is the development of new methods for the synthesis of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate. Another area of research is the development of new analytical methods for the detection of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate and its metabolites. There is also a need for further studies on the biochemical and physiological effects of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate, particularly in relation to its potential genotoxic effects. Finally, there is a need for further studies on the potential applications of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate in materials science, including the synthesis of new organic compounds and materials.
合成法
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate can be synthesized using different methods, including the Kabachnik-Fields reaction, the Michaelis-Arbuzov reaction, and the Horner-Wadsworth-Emmons reaction. The Kabachnik-Fields reaction is the most commonly used method for the synthesis of diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate. This method involves the reaction of dimethyl phosphite with an aldehyde or ketone in the presence of a catalyst.
科学的研究の応用
Diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate has been extensively studied for its potential applications in various fields, including analytical chemistry, materials science, and biochemistry. In analytical chemistry, diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate is used as a standard reference material for the detection of nerve agents. It is also used as a calibration standard in gas chromatography-mass spectrometry (GC-MS) analysis. In materials science, diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate is used as a precursor for the synthesis of various organic compounds, including polymers and liquid crystals. In biochemistry, diethyl [[methyl(methylsulfonyl)amino](phenyl)methyl]phosphonate is used as a model compound for the study of enzyme-catalyzed reactions.
特性
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO5PS/c1-5-18-20(15,19-6-2)13(14(3)21(4,16)17)12-10-8-7-9-11-12/h7-11,13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDNNMQTPJSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N(C)S(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5084048.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)